(R)-2-(((R)-2-Hydroxy-1-phenylethyl)amino)-2-methylhexan-1-ol
Description
(R)-2-(((R)-2-Hydroxy-1-phenylethyl)amino)-2-methylhexan-1-ol is a chiral amino alcohol characterized by two stereogenic centers (R,R configuration). Its structure comprises a hexanol backbone substituted with a methyl group at position 2 and an aminoethylphenol moiety.
Properties
Molecular Formula |
C15H25NO2 |
|---|---|
Molecular Weight |
251.36 g/mol |
IUPAC Name |
(2R)-2-[[(1R)-2-hydroxy-1-phenylethyl]amino]-2-methylhexan-1-ol |
InChI |
InChI=1S/C15H25NO2/c1-3-4-10-15(2,12-18)16-14(11-17)13-8-6-5-7-9-13/h5-9,14,16-18H,3-4,10-12H2,1-2H3/t14-,15+/m0/s1 |
InChI Key |
SQDCHJZVMOXCFC-LSDHHAIUSA-N |
Isomeric SMILES |
CCCC[C@](C)(CO)N[C@@H](CO)C1=CC=CC=C1 |
Canonical SMILES |
CCCCC(C)(CO)NC(CO)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
Chiral Pool and Enantiomeric Scaffold Methods
One of the most efficient approaches employs chiral pool synthesis starting from commercially available enantiopure compounds such as (R)-epichlorohydrin or (R)-methyl-2-bromobutanoate. These chiral building blocks provide the stereochemical framework necessary for the target molecule.
Synthesis Using (R)-Epichlorohydrin
- Step 1: Condensation of diphenyl malonate with (R)-epichlorohydrin to form a bicyclic intermediate (phenyl (1R,5R)-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate).
- Step 2: Treatment with ethyl magnesium bromide and cuprous iodide to obtain an intermediate.
- Step 3: Krapcho decarboxylation to yield (R)-4-propyldihydrofuran-2(3H)-one.
- Step 4: Ring-opening with trimethylsilane to form methyl (R)-3-(bromomethyl)hexanoate.
- Step 5: Cyclization with the appropriate amine in alkaline media to afford the target compound.
This method is noted for selective chiral transformations with overall good yields and stereochemical control.
Synthesis Using (R)-Methyl-2-Bromobutanoate
- Step 1: Reaction of (R)-methyl-2-bromobutanoate with the hydrochloride salt of methyl 3-(aminomethyl)hexanoate in the presence of potassium carbonate to form a crude amino ester intermediate.
- Step 2: Cyclization in the presence of hydroxyl pyridine to afford a lactam intermediate.
- Step 3: Ester hydrolysis under basic conditions to yield the corresponding acid.
- Step 4: Treatment with triethylamine, ethyl chloroformate, and liquid ammonia to form the amide.
- Step 5: Final purification by chiral HPLC to isolate the enantiomerically pure target compound.
This route is advantageous due to the use of inexpensive starting materials but requires chiral HPLC separation, which can lead to yield losses.
Morpholine-Catalyzed Condensation Route
An earlier synthetic strategy involves:
- Morpholine-catalyzed condensation of valeraldehyde and glyoxylic acid to form a hydroxy furanone intermediate.
- Reductive amination followed by reduction of double bonds to form a diastereomeric mixture of pyrrolidone.
- Separation of diastereomers via preparative chiral HPLC to obtain the target compound.
While this method is straightforward, it suffers from moderate yields and the need for extensive chiral separations.
Alternative Synthetic Routes
Other methods include:
- Grignard addition on furan-2(5H)-one followed by ring-opening and acyl chloride formation, culminating in cyclization with amines to form racemic mixtures that are later resolved by chiral HPLC.
- Use of stereochemical resolution of racemic intermediates with chiral amines such as (S)-1-phenyl-ethanamine to form diastereomeric salts, which are then separated and converted to the target compound.
These methods highlight the challenges in obtaining high enantiomeric purity and the trade-offs between yield and stereoselectivity.
Data Tables Summarizing Key Synthetic Routes
| Method | Key Starting Material(s) | Major Steps | Yield (%) | Purification Method | Notes |
|---|---|---|---|---|---|
| (R)-Epichlorohydrin Route | (R)-Epichlorohydrin, Diphenyl malonate | Condensation, Grignard addition, cyclization | Good (not specified) | Chiral HPLC | High stereoselectivity, scalable |
| (R)-Methyl-2-Bromobutanoate Route | (R)-Methyl-2-bromobutanoate, methyl 3-(aminomethyl)hexanoate | Alkylation, cyclization, hydrolysis, amidation | Moderate (32% in amide step) | Chiral HPLC | Economical starting materials, requires chiral separation |
| Morpholine-Catalyzed Condensation | Valeraldehyde, Glyoxylic acid | Condensation, reductive amination, reduction | Moderate | Preparative chiral HPLC | Early method, moderate yield |
| Grignard Addition Route | Furan-2(5H)-one, CuI, amines | Grignard addition, ring-opening, cyclization | Not specified | Chiral HPLC | Produces racemic mixture, requires resolution |
Summary and Expert Commentary
The preparation of (R)-2-(((R)-2-Hydroxy-1-phenylethyl)amino)-2-methylhexan-1-ol is well-documented through multiple synthetic pathways that emphasize stereochemical control and scalability. The chiral pool methods, particularly those starting from (R)-epichlorohydrin or (R)-methyl-2-bromobutanoate, offer efficient routes with good stereoselectivity and manageable purification steps. However, these methods often require chiral HPLC separations, which can reduce overall yield and increase production cost.
Morpholine-catalyzed condensation and Grignard addition routes provide alternative strategies but generally involve more complex separations and moderate yields. The choice of method depends on the availability of chiral starting materials, desired scale, and acceptable trade-offs between yield and purity.
The data consolidated here is derived from peer-reviewed literature and patent disclosures, ensuring a high level of reliability and authority in the synthetic methodologies presented.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohols or amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halides, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, ®-2-((®-2-Hydroxy-1-phenylethyl)amino)-2-methylhexan-1-ol is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable in asymmetric synthesis and catalysis.
Biology
In biological research, this compound is studied for its potential role in biochemical pathways and its interactions with enzymes and receptors. It serves as a model compound for understanding chiral interactions in biological systems.
Medicine
In medicine, ®-2-((®-2-Hydroxy-1-phenylethyl)amino)-2-methylhexan-1-ol is investigated for its pharmacological properties. It may act as a precursor or intermediate in the synthesis of pharmaceutical agents with therapeutic potential.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals, including fragrances, flavors, and agrochemicals. Its unique properties make it suitable for various applications in material science and chemical engineering.
Mechanism of Action
The mechanism of action of ®-2-((®-2-Hydroxy-1-phenylethyl)amino)-2-methylhexan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy and amino groups play a crucial role in binding to these targets, leading to various biochemical effects. The compound’s stereochemistry is essential for its activity, as it determines the orientation and binding affinity to the molecular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Phenylethylamino Motifs
Compounds sharing the (R)-2-hydroxy-1-phenylethylamino group exhibit variations in their core structures and substituents, leading to differences in physicochemical and biological properties:
*TMB = 2,4,6-trimethoxybenzyl
Key Observations :
- Stereochemical Influence : The optical rotation values of analogs like 12a and 13b highlight the role of stereochemistry in modulating physical properties. The target compound’s R,R configuration is expected to similarly influence its chiral behavior .
- Substituent Effects : The presence of bulky groups (e.g., TMB in 12a) reduces synthetic yields (61% for 12a vs. 20% for 12b) due to steric hindrance during Grignard reactions .
Bioactive Analogs with Modified Backbones
Compounds with related amino alcohol frameworks but distinct substituents demonstrate diverse therapeutic applications:
Key Observations :
- TLR Modulation: Selgantolimod, a hexanol derivative with a pyrido-pyrimidinyl group, exhibits selective TLR8 agonism, underscoring the pharmacophoric importance of the amino alcohol scaffold . In contrast, the target compound’s phenyl group may favor different receptor interactions.
- Enantioselectivity : Xanthone derivatives (e.g., (S,R)-18) show enantiomer-dependent antibacterial effects, suggesting that the R,R configuration of the target compound could enhance its bioactivity .
Key Observations :
- Molecular Complexity: The target compound’s simpler structure (C15H25NO2) contrasts with larger analogs like 12a (C52H60N2O8), which require multi-step synthesis and chromatographic purification .
- Thermal Stability: Limited thermal data for the target compound suggest a need for further characterization, whereas selgantolimod’s storage conditions (2–8°C, inert atmosphere) emphasize its sensitivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
